8-Deoxylactucin

Description

Significance of Sesquiterpene Lactones in Plant Secondary Metabolism

Sesquiterpene lactones are a major class of secondary metabolites in the plant kingdom, with over 5,000 known compounds. nih.gov These substances are particularly abundant in the Asteraceae family, which is one of the largest and most diverse plant families. wur.nltandfonline.com In some plants, sesquiterpenoids can constitute a significant portion of the plant's dry weight. nih.gov

The primary role of these compounds in plants is defensive. wur.nl Their bitter taste often deters herbivores, and many exhibit antimicrobial properties, disrupting the cellular structures of fungi and bacteria. nih.gov Furthermore, some sesquiterpene lactones help protect plants from environmental stressors that can cause oxidative damage. nih.gov They are typically located in specialized secretory cells called laticifers or within the vacuoles of other plant cells. nih.gov

The diverse biological activities of sesquiterpene lactones have also made them a subject of significant interest in pharmacology. wur.nl

General Overview of Guaianolide-Type Sesquiterpene Lactones

Guaianolides are a specific subtype of sesquiterpene lactones characterized by a bicyclic carbon skeleton. They are particularly prevalent in the Asteraceae family. mdpi.com The chemical structure of guaianolides is diverse, and they are often highly oxygenated. researchgate.net

These compounds are known for a range of biological activities. For instance, some guaianolides have demonstrated anti-inflammatory and antitumor properties. researchgate.netnih.gov The specific biological effects of a given guaianolide are determined by its unique chemical structure.

Research Context of 8-Deoxylactucin within Natural Product Chemistry

This compound is a guaianolide-type sesquiterpene lactone primarily isolated from plants of the Cichorium genus, such as chicory (Cichorium intybus). nih.govmdpi.com It is one of the key sesquiterpene lactones found in chicory roots, alongside lactucin (B167388) and lactucopicrin. acs.org

Within the field of natural product chemistry, this compound has garnered attention for its potential biological activities. Research has indicated that it possesses anti-inflammatory and anticancer properties. nih.govwur.nl For example, studies have shown its potential to induce apoptosis (programmed cell death) in cancer cells and to arrest the cell cycle at the G2/M phase. nih.gov

The biosynthesis of this compound in chicory has also been a subject of investigation. It serves as a precursor to other sesquiterpene lactones like lactucin, being converted by the enzyme lactucin synthase. acs.orgwur.nl

Current Research Landscape and Gaps

Current research on this compound is focused on several key areas. One significant area of investigation is its biosynthesis in chicory. acs.orgwur.nl Understanding and manipulating this pathway could lead to increased yields of this compound and its derivatives for further study and potential applications. acs.orgwur.nl

Another major focus is the exploration of its biological activities. While initial studies have shown promise for its anti-inflammatory and anticancer effects, further research is needed to fully elucidate the mechanisms of action. nih.govnih.gov

A notable gap in the current research is the limited availability of this compound for extensive studies. researchgate.net This highlights the need for efficient extraction and purification processes or the development of synthetic routes to obtain larger quantities of the compound. mdpi.com Further research is also required to explore the full spectrum of its biological activities and to identify potential therapeutic applications.

Detailed Research Findings

| Compound | Source | Reported Biological Activity | Key Research Findings |

| This compound | Cichorium intybus (Chicory) nih.govmdpi.com | Anti-inflammatory, Anticancer nih.govwur.nl | Induces apoptosis and causes cell cycle arrest in retinoblastoma cells. nih.gov Serves as a substrate for lactucin synthase in the biosynthesis of lactucin. acs.orgwur.nl |

| 11β,13-dihydro-8-deoxylactucin | Cichorium intybus (Chicory) wur.nl | Anti-inflammatory wur.nl | Found alongside this compound in chicory extracts with anti-inflammatory properties. wur.nl |

| Chemical Compound Information | |

| Compound Name | This compound |

| Molecular Formula | C15H16O4 nih.gov |

| Molecular Weight | 260.28 g/mol nih.gov |

| CAS Number | 65725-10-2 extrasynthese.com |

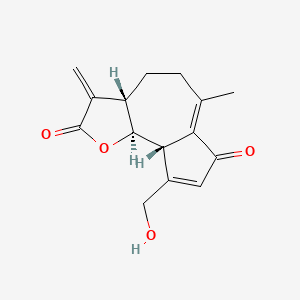

| IUPAC Name | (3aS,9aS,9bS)-9-(hydroxymethyl)-6-methyl-3-methylidene-4,5,9a,9b-tetrahydro-3aH-azuleno[4,5-b]furan-2,7-dione nih.gov |

Structure

2D Structure

3D Structure

Properties

CAS No. |

65725-10-2 |

|---|---|

Molecular Formula |

C15H16O4 |

Molecular Weight |

260.28 g/mol |

IUPAC Name |

(3aS,9aS,9bS)-9-(hydroxymethyl)-6-methyl-3-methylidene-4,5,9a,9b-tetrahydro-3aH-azuleno[4,5-b]furan-2,7-dione |

InChI |

InChI=1S/C15H16O4/c1-7-3-4-10-8(2)15(18)19-14(10)13-9(6-16)5-11(17)12(7)13/h5,10,13-14,16H,2-4,6H2,1H3/t10-,13-,14-/m0/s1 |

InChI Key |

NIYXMGSLECQTQT-BPNCWPANSA-N |

SMILES |

CC1=C2C(C3C(CC1)C(=C)C(=O)O3)C(=CC2=O)CO |

Isomeric SMILES |

CC1=C2[C@@H]([C@@H]3[C@@H](CC1)C(=C)C(=O)O3)C(=CC2=O)CO |

Canonical SMILES |

CC1=C2C(C3C(CC1)C(=C)C(=O)O3)C(=CC2=O)CO |

Other CAS No. |

65725-10-2 |

Origin of Product |

United States |

Natural Occurrence and Distribution of 8 Deoxylactucin

Plant Families and Genera

Asteraceae Family

8-Deoxylactucin is a characteristic secondary metabolite found within the Asteraceae family, one of the largest families of flowering plants. researchgate.netuni-halle.de This compound belongs to a class of bitter-tasting substances known as sesquiterpene lactones, which are prevalent in this family. researchgate.net The distribution of these compounds, including this compound, is considered a significant chemosystematic marker for classifying plants within the Cichorieae tribe of the Asteraceae. researchgate.nethebmu.edu.cn

Cichorium Species (e.g., Cichorium intybus L.)

The genus Cichorium, commonly known as chicory, is a notable source of this compound. Specifically, Cichorium intybus L. (chicory) is well-documented to accumulate this compound. chicproject.eunih.govrsdjournal.org In chicory, this compound is a precursor to other sesquiterpene lactones like lactucin (B167388) and lactucopicrin. chicproject.eunih.govnih.gov It is one of the major guaianolide sesquiterpene lactones found in the plant, primarily accumulating in the roots and latex. uni-halle.dechicproject.eunih.gov Research has also identified this compound glucoside, a derivative of this compound, in hairy root cultures of C. intybus. nih.govresearchgate.netmdpi.com

Lactuca Species (e.g., Lactuca saligna, Lactuca floridana, Lactuca aculeata)

Various species within the genus Lactuca, or lettuce, are known to produce this compound. It is considered one of the principal constitutive sesquiterpene lactones in this genus, contributing to the characteristic bitter taste of many lettuce varieties. researchgate.netsemanticscholar.org The compound has been specifically reported in Lactuca saligna (willowleaf lettuce) nih.gov and has been identified in the roots and leaves of Lactuca aculeata. researchgate.net While direct findings of this compound in Lactuca floridana are less explicit in the reviewed literature, this species is known to contain related lactucin-type compounds. wikipedia.org The latex of Lactuca sativa (cultivated lettuce) also contains this compound and its derivatives, such as this compound-15-oxalate and this compound-15-sulfate. acgpubs.orgnih.gov

Other Reported Plant Sources (e.g., Picris hieracioides)

Beyond the Cichorium and Lactuca genera, this compound has been identified in other plants within the Asteraceae family. One such example is Picris hieracioides, commonly known as hawkweed oxtongue. hebmu.edu.cnnih.gov The presence of this compound and its derivatives in this species further underscores its distribution within the Cichorieae tribe. hebmu.edu.cn

Tissue-Specific Accumulation and Localization

Roots and Leaves

The accumulation of this compound is not uniform throughout the plant, with concentrations varying between different tissues. In Cichorium intybus, the roots are a primary site for the accumulation of this compound and other related sesquiterpene lactones. chicproject.eursdjournal.orgnih.gov Studies on long-term cultured hairy roots of chicory have shown them to be a particularly rich source of this compound glucoside, with concentrations significantly higher than in the roots of wild plants. nih.govresearchgate.net

In Lactuca species, this compound and its conjugates are major components of the latex, a milky fluid that is released upon tissue injury. semanticscholar.orgresearchgate.netsemanticscholar.orgnih.gov This latex is found in specialized cells called laticifers, which are present in various parts of the plant, including the stems and leaves. The compound has also been specifically isolated from the roots and leaves of Lactuca aculeata. researchgate.net The localization of these bitter compounds in the latex is thought to be a defense mechanism against herbivores.

Table 1: Natural Occurrence of this compound in Selected Plant Species

| Family | Genus | Species | Reported Plant Part(s) |

|---|---|---|---|

| Asteraceae | Cichorium | Cichorium intybus L. | Roots, Latex chicproject.eursdjournal.orgnih.gov |

| Asteraceae | Lactuca | Lactuca saligna L. | General mention nih.gov, Roots researchgate.net |

| Asteraceae | Lactuca | Lactuca aculeata Boiss. | Roots, Leaves researchgate.net |

| Asteraceae | Lactuca | Lactuca sativa L. | Latex acgpubs.orgnih.gov |

| Asteraceae | Picris | Picris hieracioides L. | General mention hebmu.edu.cnnih.gov |

Table 2: Tissue-Specific Accumulation of this compound and its Derivatives

| Plant Species | Tissue | Compound(s) |

|---|---|---|

| Cichorium intybus L. | Roots | This compound, this compound glucoside chicproject.eunih.govresearchgate.net |

| Cichorium intybus L. | Latex | This compound and its oxalated forms uni-halle.dechicproject.eunih.gov |

| Lactuca aculeata Boiss. | Roots, Leaves | This compound researchgate.net |

| Lactuca sativa L. | Latex | This compound, this compound-15-oxalate, this compound-15-sulfate acgpubs.orgnih.gov |

Quantitative Variability Across Plant Genotypes and Cultivars

The concentration of this compound exhibits significant variation among different species and even between cultivars of the same species. mdpi.com This variability is largely attributed to genetic factors, as demonstrated in studies where different accessions of plants were grown under standardized conditions yet showed significant differences in their chemical profiles. nih.gov

In chicory (Cichorium intybus), notable differences in the quantities of this compound and other sesquiterpene lactones are observed across various cultivars. For instance, analysis of four different radicchio varieties revealed a significant range in total sesquiterpene lactone content, with the 'Treviso Precoce' variety containing the highest amount and 'Treviso Tardivo' the lowest. nih.gov Similarly, a study comparing the forage chicory cultivars 'Spadona' and 'Puna II' detected this compound in both, alongside its derivatives. bohrium.com

Significant qualitative and quantitative variation in sesquiterpene lactone profiles is also prominent among different lettuce (Lactuca sativa) varieties. mdpi.com The concentration of these compounds can differ based on leaf color and morphology. nih.gov Research on various Lactuca species has confirmed the presence of this compound in the latex and roots, with quantities varying among the different species investigated. nih.gov

Table 1: Concentration of Sesquiterpene Lactones in Two Forage Chicory Cultivars

| Compound | 'Spadona' Extract (μg/mg) | 'Puna II' Extract (μg/mg) |

|---|---|---|

| This compound (8-DOL) | Present | Present |

| 11,13-dihydro-8-deoxylactucin (DI-8-DOL) | Significantly Higher Concentration | Present |

| Lactucin (LAC) | Present | Present |

| 11,13-dihydrolactucin (DI-LAC) | Present | Significantly Higher Concentration |

| Lactucopicrin (LCP) | Present | Present |

| 11,13-dihydrolactucopicrin (DI-LCP) | Present | Present |

Table 2: Total Sesquiterpene Lactone Content in Different Radicchio Varieties

| Variety | Total Sesquiterpene Lactones (μg/g) |

|---|---|

| 'Treviso Precoce' | 189.71 |

| 'Treviso Tardivo' | 45.78 |

Environmental Factors Influencing Accumulation

The accumulation of this compound and other sesquiterpene lactones is not solely dependent on genetics; it is also significantly influenced by a range of environmental and physiological factors. nih.gov Abiotic factors such as light, temperature, water availability, and soil composition play a crucial role in orchestrating the metabolic pathways of medicinal plants and can alter the production of secondary metabolites. nih.gov

Studies on lettuce have shown that the electrical conductivity (EC) of the nutrient solution can affect the concentration of this compound. In one experiment, the highest concentrations of this compound were found in plants grown at a low EC level of 0.5 dS m⁻¹. Furthermore, the levels of phosphorus and magnesium in the nutrient solution also altered the concentrations of sesquiterpene lactones, with the highest levels of this compound observed at the highest phosphorus level.

Light is another critical factor. The biosynthesis of sesquiterpene lactones in sunflower seedlings, another Asteraceae family member, was found to be induced by light, with accumulation increasing with light intensity up to a certain point. bohrium.com Temperature can also impact the concentration of these compounds, as demonstrated by variations in chicory cultivars grown in different locations and harvested at different times.

Agricultural practices can also have an effect. The application of microbiological fertilizers has been shown to influence the content of total sesquiterpene lactones in lettuce. mdpi.com Moreover, factors like drought stress can trigger physiological changes in plants, including an increase in reactive oxygen species, which can in turn affect secondary metabolite production. mdpi.com The soil itself, including its pH and nutrient composition, can be a significant driver of the sesquiterpene lactone content and profile in plants. nih.gov

Biosynthesis of 8 Deoxylactucin

Formation of the Guaianolide Skeleton

Guaianolides are characterized by a 5,7,5-tricyclic ring system, which is typically derived from germacranolide precursors. The transition from a germacranolide to a guaianolide skeleton involves significant structural rearrangement, often mediated by specific enzymes.

The formation of the basic guaianolide skeleton is exemplified by the synthesis of kauniolide (B3029866). Kauniolide synthase (KLS), identified as a cytochrome P450 enzyme, plays a pivotal role in this process. KLS catalyzes the conversion of the germacranolide costunolide (B1669451) into kauniolide, a fundamental guaianolide structure. This enzymatic transformation is notable for its complex mechanism, which combines stereoselective hydroxylation of costunolide at the C3 position with subsequent water elimination, cyclization, and regioselective deprotonation. The intermediate 3α-hydroxycostunolide is formed during this conversion, bridging the germacranolide and guaianolide classes. The full biosynthetic pathway for kauniolide has been successfully reconstructed in heterologous hosts, such as Nicotiana benthamiana and yeast, highlighting KLS's function as a key enzyme in establishing the guaianolide framework.

Table 1: Key Enzymes in Guaianolide Skeleton Formation

| Enzyme | Source Organism (if specified) | Substrate | Product | Key Reaction Step(s) | Citation(s) |

| Kauniolide Synthase (KLS) | Tanacetum parthenium (feverfew) | Costunolide | Kauniolide | Stereoselective hydroxylation at C3, water elimination, cyclization, deprotonation | researchgate.netnih.govroyalsocietypublishing.org |

Late Stage Modifications and Functionalization

Following the formation of the guaianolide skeleton, 8-deoxylactucin undergoes further modifications, primarily hydroxylation and conjugation, which can influence its biological activity and stability.

The pathway leading to more complex STLs often involves the introduction of hydroxyl groups at specific positions on the sesquiterpene skeleton. For this compound, a critical hydroxylation event is catalyzed by Lactucin (B167388) Synthase (CiLCS), identified as the cytochrome P450 enzyme CYP71DD33 in chicory (Cichorium intybus). This enzyme specifically targets the C8 position of this compound for hydroxylation.

Lactucin Synthase (CiLCS), encoded by the CYP71DD33 gene in chicory, is directly involved in the metabolic fate of this compound. Its primary function is the regiospecific hydroxylation of this compound at the C8 position, converting it into lactucin. Experimental evidence from targeted inactivation of CYP71DD33 in chicory plants demonstrated a significant accumulation of this compound and its derivatives, accompanied by a near-complete elimination of lactucin and lactucopicrin. This strongly suggests that CiLCS acts as a key enzyme in the pathway that transforms this compound into downstream STLs. In vitro studies using yeast microsome assays have further confirmed the enzymatic activity of CYP71DD33 in this conversion. The gene for CiLCS is predominantly expressed in chicory latex, indicating that these late-stage modifications of STLs occur within this specialized plant tissue.

Table 2: Late-Stage Modifications of this compound

| Modification Type | Enzyme/Process | Substrate | Product(s) | Location/Role | Citation(s) |

| Hydroxylation | Lactucin Synthase (CiLCS, CYP71DD33) | This compound | Lactucin | Regiospecific hydroxylation at C8; conversion of this compound to lactucin. researchgate.netnih.govnih.gov | researchgate.netnih.govnih.gov |

| Oxalate (B1200264) Conjugation | Uncharacterized enzyme/process | This compound | This compound-15-oxalate | Major accumulation form in chicory latex; modification of the 15-hydroxy group. researchgate.netnih.govnih.gov | researchgate.netnih.govnih.gov |

| Glucoside Conjugation | UDP-dependent Glycosyltransferases (UGTs) | Various STLs | Glucoside conjugates | General modification for storage/bioactivity modulation of plant metabolites; not specifically detailed for this compound. hyphadiscovery.comunl.edunih.gov | hyphadiscovery.comunl.edunih.gov |

| Reduction (Double Bond) | Uncharacterized enzyme/process | This compound | 11β,13-dihydro-8-deoxylactucin | Formation of dihydro-derivatives; enzymes not yet identified. nih.gov | nih.gov |

Beyond hydroxylation, this compound undergoes further derivatization through conjugation, primarily with oxalate and potentially with sugars.

Oxalate Conjugation: In chicory, sesquiterpene lactones, including this compound, are frequently found conjugated with oxalate, predominantly accumulating in the plant's latex. This compound can be converted into this compound-15-oxalate, where the oxalate moiety is attached to the 15-hydroxy group. Oxalate (ethanedioate) is a naturally occurring plant metabolite formed through the incomplete oxidation of saccharides. This conjugation is a significant modification for STLs in chicory, influencing their accumulation and potentially their properties.

Glucoside Conjugation: Glycosylation, the attachment of sugar units, is a widespread modification of plant specialized metabolites. This process, mediated by UDP-dependent glycosyltransferases (UGTs), often serves as a mechanism for storage or to modulate the bioactivity and solubility of the parent compounds. While specific glucoside conjugates of this compound are not detailed in the current literature, glucoside conjugation represents a general pathway for derivatizing plant metabolites, including STLs.

Compound List:

this compound

Kauniolide

Costunolide

3α-hydroxycostunolide

Germacrene A

Germacrene A acid

Lactucin

Lactucopicrin

11β,13-dihydro-8-deoxylactucin

this compound-15-oxalate

11β,13-dihydro-8-deoxylactucin-15-oxalate

Farnesyl pyrophosphate (FPP)

Oxalic acid

Oxalate ion

Biological Activities and Mechanisms of Action

Anti-inflammatory Research

8-Deoxylactucin, a significant sesquiterpene lactone, has been the subject of research for its anti-inflammatory properties. Its mechanism of action involves the modulation of various key players in the inflammatory cascade, including pro-inflammatory mediators like enzymes, signaling molecules, and cytokines.

Inhibition of Pro-inflammatory Mediators

The anti-inflammatory effects of this compound are attributed to its ability to inhibit several critical mediators that promote inflammation. By targeting these molecules, this compound can effectively disrupt the processes that lead to the signs of inflammation.

Cyclooxygenase-2 (COX-2) is an enzyme that plays a crucial role in the inflammatory response by catalyzing the production of prostaglandins. nih.gov this compound has been identified as a key inhibitor of COX-2 protein expression. ukaazpublications.comresearchgate.net In silico molecular docking studies have been conducted to understand the interaction between this compound and the COX-2 protein. These studies revealed that this compound interacts with the COX-2 protein with a low binding energy, indicating a stable interaction. ukaazpublications.com The docking score for this interaction was found to be -4.44 kcal/mol, which is comparable to that of the well-known anti-inflammatory drug, aspirin, which had a docking score of approximately -4.9. ukaazpublications.com The interaction involves the formation of hydrogen bonds with specific amino acid residues within the protein's active site, such as threonine-212. ukaazpublications.com This inhibition of COX-2 activity is a key aspect of the compound's anti-inflammatory potential. ukaazpublications.comresearchgate.net

Table 1: Molecular Docking Scores for COX-2 Inhibition

| Compound | Docking Score (kcal/mol) | Interactive Amino Acid Residue |

|---|---|---|

| This compound | -4.44 | Threonine-212 |

This table presents the results of a molecular docking study comparing the binding affinity of this compound and Aspirin to the COX-2 protein.

Nitric oxide (NO) is a signaling molecule that plays a complex role in inflammation. nih.gov While it is essential for host defense, its overproduction by macrophages during inflammation can lead to tissue damage. researchgate.net The production of large amounts of NO is mediated by the enzyme inducible nitric oxide synthase (iNOS). researchgate.net Research on various natural compounds has demonstrated that the inhibition of NO production in lipopolysaccharide (LPS)-activated macrophages is a key indicator of anti-inflammatory activity. nih.govmdpi.com The anti-inflammatory potential of this compound is linked to its ability to modulate the expression of iNOS, thereby controlling NO production.

Inducible nitric oxide synthase (iNOS) is the enzyme responsible for the high-output production of nitric oxide during inflammatory responses. nih.gov The expression of iNOS can be induced in macrophages by stimuli such as bacterial lipopolysaccharide (LPS). nih.gov Studies have investigated the effect of fractions rich in this compound and its derivative, 11β,13-dihydro-8-deoxylactucin, on iNOS expression. chicproject.euacs.org In a co-culture model of inflamed intestinal mucosa, a 50 μg/mL concentration of this fraction was shown to significantly reduce the expression of iNOS protein. chicproject.euacs.org The reduction in iNOS expression was substantial, reaching levels close to those achieved by a known IKK-1/IKK-2 inhibitor used as a positive control (30% vs 21% iNOS expression compared to the inflamed control). chicproject.euacs.org This demonstrates a significant modulatory effect on a key enzyme in the inflammatory pathway.

Table 2: Effect of an this compound-Rich Fraction on iNOS Expression

| Treatment | Concentration | iNOS Expression (% of Inflamed Control) |

|---|---|---|

| This compound-rich fraction (F1) | 50 µg/mL | ~30% |

This table shows the relative protein expression of iNOS in an inflamed intestinal cell co-culture model after treatment with an this compound-rich fraction compared to a positive control inhibitor.

Cytokines are signaling proteins that are crucial in mediating and regulating immunity and inflammation. Pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-8 (IL-8) are key drivers of the inflammatory process. mdpi.comnih.gov Research has shown that a supercritical fluid extract fraction of chicory containing this compound exhibits anti-inflammatory activity in an inflamed intestinal mucosa model stimulated with TNF-α and IL-1β. chicproject.eu Specifically, this fraction was able to significantly decrease the release of the pro-inflammatory cytokine IL-8. chicproject.euacs.org All tested concentrations of the fraction reduced IL-8 release into the apical compartment of the cell culture model, while the highest concentration (50 μg/mL) also significantly lowered IL-8 levels in the basolateral compartment. chicproject.euacs.org The ability to downregulate the expression of these key cytokines is a significant component of this compound's anti-inflammatory mechanism. frontiersin.orgnih.gov

Cellular and Molecular Pathway Modulation

The nuclear factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammatory responses. Activation of this pathway leads to the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS). nih.gov Research suggests that this compound may exert anti-inflammatory effects by inhibiting this critical pathway.

In studies using fractions of chicory extract rich in this compound and its derivative, 11β,13-dihydro-8-deoxylactucin, a significant anti-inflammatory effect was observed. acs.org The expression of iNOS, which is induced during inflammatory responses, is a result of the activation of several signal transduction cascades, including the NF-κB pathway. nih.govacs.org The ability of the this compound-containing fraction to reduce iNOS protein expression to levels comparable to BMS 345541, a known inhibitor of IKK-1/IKK-2 enzymes essential for NF-κB activation, suggests that this compound may hamper the NF-κB pathway's activation. nih.govacs.org These findings point towards the potential of this compound to modulate inflammatory processes by interfering with the NF-κB signaling cascade. acs.org

| Compound/Fraction | Model System | Key Finding | Inferred Mechanism | Reference |

|---|---|---|---|---|

| Fraction containing this compound and 11β,13-dihydro-8-deoxylactucin | Inflamed Intestinal Mucosa Model | Decreased expression of inducible nitric oxide synthase (iNOS). | Inhibition of the NF-κB signaling pathway, comparable to a known IKK-1/IKK-2 inhibitor. | nih.govacs.org |

The Calcineurin/Nuclear Factor of Activated T-cells (NFAT) pathway is a crucial signaling cascade involved in immune responses and inflammation. nih.gov In response to stimuli that increase intracellular calcium levels, the phosphatase calcineurin dephosphorylates NFAT, enabling its translocation into the nucleus to act as a transcription factor. nih.govnih.gov A well-established model for studying this pathway utilizes the yeast orthologue, where calcineurin activates the transcription factor Crz1 (Calcineurin-responsive zinc finger 1). acs.orgumd.edu

The anti-inflammatory potential of this compound has been demonstrated through its modulation of this pathway. nih.govacs.org In a yeast reporter system designed to assess the Calcineurin/Crz1 pathway, a purified fraction containing this compound and 11β,13-dihydro-8-deoxylactucin was shown to inhibit the activation of the reporter gene by up to 53.38%. acs.org This bioactivity was validated by the fraction's ability to impair the nuclear translocation and accumulation of Crz1. acs.org By preventing the nuclear entry of Crz1, the yeast equivalent of NFAT, this compound effectively modulates this signaling pathway, which is consistent with its observed anti-inflammatory properties. nih.govacs.org

| Compound/Fraction | Model System | Key Finding | Mechanism | Reference |

|---|---|---|---|---|

| Purified fraction with this compound and 11β,13-dihydro-8-deoxylactucin | Yeast reporter system (Saccharomyces cerevisiae) | Inhibited activation of the Crz1-based reporter gene by 53.38%. | Impairment of the nuclear translocation and accumulation of the Crz1 transcription factor. | acs.org |

In Vitro Cellular Models

HT29 cells are a human colorectal adenocarcinoma cell line commonly used in cancer research. researchgate.net Sesquiterpene lactones found in Cichorium intybus (chicory), which include this compound, lactucin (B167388), and lactucopicrin, have been noted to possess suppressive characteristics against colon cancer cells. researchgate.net While the broader class of compounds has been identified with this activity, detailed mechanistic studies focusing specifically on the effects of isolated this compound on the HT29 cell line are an area for further investigation. The HT29 cell line, particularly its mucus-producing sub-strain HT29-MTX, is also integral to more complex co-culture models designed to mimic the intestinal epithelium. nih.govnih.gov

Macrophages are key cells of the innate immune system that, when elicited by stimuli such as bacterial lipopolysaccharide (LPS), initiate a potent inflammatory response. nih.govnih.gov LPS stimulation of macrophages activates signaling pathways, most notably the NF-κB pathway, which leads to the transcription and production of numerous pro-inflammatory mediators, including TNF-α, IL-6, and inducible nitric oxide synthase (iNOS). nih.govmdpi.com

While direct studies of this compound on isolated LPS-elicited macrophages were not specified in the reviewed literature, the compound's known mechanism of action strongly suggests a modulatory role in this context. The demonstrated ability of this compound to hamper the NF-κB pathway and reduce the expression of its downstream target iNOS provides a clear mechanism through which it could attenuate the inflammatory response of macrophages stimulated with LPS. nih.govacs.org

To better simulate the complex environment of the human gut, advanced in vitro models are employed. One such model is a triple co-culture system consisting of Caco-2 cells (to represent absorptive enterocytes), HT29-MTX cells (mucus-producing goblet cells), and Raji B cells (to simulate the immune component of the gut-associated lymphoid tissue). nih.govmdpi.com This model can be used to create an inflamed intestinal mucosa environment by introducing inflammatory stimuli. nih.gov

In a study utilizing this Caco-2/HT29-MTX/RajiB co-culture, an inflammatory condition was induced by applying LPS to the apical side and IL-1β and TNF-α to the basolateral side. nih.gov A chicory fraction enriched in this compound and 11β,13-dihydro-8-deoxylactucin demonstrated a significant anti-inflammatory effect in this system. nih.gov The treatment led to a notable reduction in the release of interleukin-8 (IL-8), a potent pro-inflammatory chemokine, confirming the anti-inflammatory potential of this compound in a physiologically relevant model of intestinal inflammation. nih.gov

| Model System | Inflammatory Stimulus | Treatment | Key Finding | Reference |

|---|---|---|---|---|

| Caco-2/HT29-MTX/RajiB Co-culture | LPS, IL-1β, TNF-α | Fraction enriched in this compound and 11β,13-dihydro-8-deoxylactucin | Significant reduction in the secretion of the pro-inflammatory chemokine IL-8. | nih.gov |

Yeast Reporter Systems

Yeast reporter systems have been utilized to investigate the biological activities of this compound, particularly its anti-inflammatory potential. acs.org These systems leverage the high degree of homology between the Ca2+/calcineurin pathways in yeast and mammals, which converge on the activation of the orthologous proteins Crz1 (in yeast) and the Nuclear Factor of Activated T-cells (NFAT) in humans. acs.orgresearchgate.net

In one such system, a recombinant yeast strain is engineered to contain the lacZ gene under the control of Crz1-recognition elements. researchgate.net This allows for the convenient monitoring of β-galactosidase activity to identify compounds that interfere with Crz1 activation. researchgate.net Studies have confirmed the anti-inflammatory potential of chicory-derived fractions enriched with this compound and its derivative, 11β,13-dihydro-8-deoxylactucin, using a yeast reporter system based on the activity of Crz1. acs.org The enzyme activity of CYP71DD33, which converts this compound to lactucin, was also demonstrated in vitro through yeast microsome assays. acs.orgchicproject.eu

Anthelmintic Activity

The compound this compound, a sesquiterpene lactone found in plants such as Cichorium intybus (chicory), has demonstrated notable anthelmintic properties against several parasitic nematodes of significance in ruminants. researchgate.net

Efficacy Against Parasitic Nematodes (Ascaris suum, Teladorsagia circumcincta, Cooperia oncophora)

Research has indicated that this compound exhibits anthelmintic activity against a range of potent ruminant nematodes. researchgate.net This includes efficacy against Ascaris suum, a parasitic roundworm affecting pigs, and the gastrointestinal nematodes Teladorsagia circumcincta and Cooperia oncophora, which are significant parasites in cattle and other ruminants. researchgate.netwikipedia.orgwikipedia.org

Effects on Larval Feeding and Adult Motility

The anthelmintic action of sesquiterpene lactones like this compound involves the disruption of critical life cycle stages of the parasites. Extracts from chicory containing these compounds have been shown to reduce both larval feeding and the motility and survival of adult worms. nih.gov In vitro studies on a predominantly Haemonchus contortus egg population revealed that sesquiterpene lactone-enriched extracts from chicory cultivars had a significant impact on egg hatchability. nih.gov An extract from the 'Grasslands Puna' cultivar, in which this compound (DOL) was the dominant constituent, was found to be significantly more potent in inhibiting egg hatching than an extract from the 'Forage Feast' cultivar, which had a higher concentration of lactucin (LAC). nih.gov This suggests that this compound is a primary contributor to the ovicidal activity observed. nih.gov

Table 1: Efficacy of Sesquiterpene Lactone Extracts on Nematode Egg Hatching

| Extract Source (Cultivar) | Dominant Sesquiterpene Lactone | EC50 for Egg Hatch Inhibition (mg/ml) |

|---|---|---|

| 'Grasslands Puna' | This compound (DOL) | 2.6 |

| 'Forage Feast' | Lactucin (LAC) | 6.4 |

Data sourced from in vitro analysis of extracts against a predominantly Haemonchus contortus egg population. nih.gov

Ecological and Plant Defense Roles

Sesquiterpene lactones, including this compound, are classified as secondary metabolites that play a crucial role in the defense mechanisms of plants. nih.gov These compounds are believed to be involved in protecting plants against attacks from herbivores and in facilitating signaling between plants. nih.gov

Allelopathic Effects on Other Organisms (Plants, Insects, Microbes)

Allelopathy refers to the biochemical interactions between plants, mediated by the release of chemical compounds that can influence the growth and development of other organisms. jircas.go.jp

Plants: Allelochemicals, which include a wide range of secondary metabolites like terpenoids, can be released into the environment and inhibit the germination and growth of neighboring plants. researchgate.net This allows the producing plant to gain a competitive advantage. nih.gov

Insects: Many plant-derived compounds, including terpenoids, exhibit insecticidal properties. mdpi.com They can act as repellents, feeding deterrents, and growth inhibitors. mdpi.com Saponins, another class of terpenoids, can disrupt insect cell membranes, leading to cell death. mdpi.com

Microbes: Allelopathic compounds can significantly influence soil microbial communities. nih.gov They can modulate the activity and diversity of soil microbes, which in turn affects nutrient cycling and plant-microbe interactions. nih.gov

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 11β,13-dihydro-8-deoxylactucin |

| Lactucin |

| Lactucopicrin |

| Saponins |

Antifeedant Properties

This compound has been identified as a compound with notable antifeedant properties, contributing to the chemical defense of plants against herbivorous insects. Antifeedants are substances that deter feeding without killing the insect directly, thus protecting the plant from damage.

Research has demonstrated the deterrent effects of this compound against various insect species. For instance, studies have classified this compound as a class II antifeedant, indicating a moderate level of deterrence. researchgate.net In bioassays involving the locust Schistocerca gregaria, this compound, along with other sesquiterpene lactones like lactucopicrin, was found to repel feeding at concentrations equivalent to those present in the plant. researchgate.net

Further investigations have explored the antifeedant activity of this compound against stored product pests. While specific quantitative data such as a feeding deterrence index for this compound alone is not extensively detailed in the available literature, studies on extracts rich in this and other related compounds have shown significant feeding inhibition against pests like Sitophilus granarius, Trogoderma granarium, and Tribolium confusum. researchgate.net The mechanism of this antifeedant action is believed to be mediated through the insect's taste receptors, where the compound elicits an unpalatable sensation, leading to the cessation of feeding. journalspress.com

The following table summarizes the reported antifeedant activity of this compound:

| Target Insect Species | Activity Classification | Reference |

| Schistocerca gregaria | Repellent | researchgate.net |

| Stored Product Pests | Class II Deterrent | researchgate.net |

Antimicrobial Properties (e.g., Antifungal activity against Candida albicans)

In addition to its role in deterring herbivores, this compound has demonstrated antimicrobial properties, including activity against the opportunistic human fungal pathogen Candida albicans. This yeast is a common cause of fungal infections, and the development of resistance to existing antifungal drugs necessitates the search for new therapeutic agents.

Chicory extracts containing a mixture of sesquiterpene lactones, including this compound, have shown potent antifungal effects. mdpi.com Specifically, a purified fraction of a chicory supercritical fluid extract, consisting of this compound and 11β,13-dihydro-8-deoxylactucin, was found to inhibit the growth of Candida albicans. mdpi.com While the precise Minimum Inhibitory Concentration (MIC) for pure this compound against C. albicans is not yet firmly established in the scientific literature, the activity of these extracts suggests a significant contribution from their constituent compounds.

The proposed mechanism of antifungal action for sesquiterpene lactones, including likely this compound, involves the disruption of the fungal cell membrane. This disruption can lead to increased membrane permeability and the leakage of essential cellular components, ultimately resulting in cell death. The lipophilic nature of these compounds facilitates their interaction with and penetration of the fungal cell wall and membrane.

Furthermore, chicory extracts rich in these compounds have demonstrated the ability to inhibit the formation of Candida albicans biofilms. mdpi.com Biofilms are structured communities of microbial cells that are notoriously resistant to antimicrobial agents. By interfering with biofilm formation, this compound and related compounds may offer a valuable strategy in combating persistent fungal infections.

Role in Plant Stress Response

This compound plays a crucial role in the plant's defense system against a variety of environmental stresses, particularly herbivory and pathogen attack. The production and accumulation of this sesquiterpene lactone are integral components of the plant's induced defense mechanisms.

The biosynthesis of this compound is part of a larger metabolic pathway that produces a variety of sesquiterpene lactones. Research on chicory has shown that the inactivation of the enzyme lactucin synthase, which converts this compound into lactucin, leads to a significant increase in the accumulation of this compound and its derivatives. wur.nlchicproject.eunih.govnih.gov This finding suggests that this compound is a key intermediate in the plant's chemical defense arsenal and that its concentration can be modulated in response to specific needs.

While direct evidence detailing the upregulation of this compound biosynthesis in response to specific herbivore feeding or pathogen infection is still an area of active research, the accumulation of this and other sesquiterpene lactones in the latex of plants like chicory points to their role as a pre-formed and inducible chemical barrier. wur.nlchicproject.eunih.govnih.gov When plant tissues are damaged by herbivores, these bitter and deterrent compounds are released, discouraging further feeding.

The production of such defensive compounds is often regulated by complex signaling pathways within the plant. Phytohormones such as jasmonic acid are known to be key mediators of plant defense responses to wounding and herbivory. It is plausible that the biosynthesis of this compound is, at least in part, regulated by these signaling cascades, allowing the plant to mount a rapid and targeted chemical defense when under attack. The presence of this compound, particularly in its glucosylated form in hairy root cultures of chicory, suggests a mechanism for storage and rapid deployment upon cellular damage. nih.govresearchgate.net

Structure Activity Relationships Sar of 8 Deoxylactucin and Analogues

Role of the α-Methylene-γ-Lactone Moiety

The most significant structural feature responsible for the bioactivity of many sesquiterpene lactones (STLs), including 8-deoxylactucin, is the α-methylene-γ-lactone moiety. nih.govmdpi.commdpi.com This functional group contains an α,β-unsaturated carbonyl system, which acts as a potent electrophile. nih.govresearchgate.net The reactivity of this group is central to the compound's mechanism of action, which involves covalent interactions with biological macromolecules. mdpi.commdpi.com The importance of this moiety is highlighted by the observation that its removal or modification, for instance by alkylation with the amino acid cysteine, can drastically reduce the biological activity of STLs. nih.govavma.org

Michael Acceptor Activity

The electrophilic nature of the α-methylene-γ-lactone ring allows it to function as a Michael acceptor. mdpi.comnih.gov This chemical property enables the molecule to undergo conjugate addition reactions with soft nucleophiles under physiological conditions. nih.govresearchgate.net The exocyclic double bond is activated by the adjacent carbonyl group of the lactone, making the β-carbon susceptible to nucleophilic attack. This reaction is a key event in the biological activity of this compound and related STLs, allowing for the formation of stable covalent bonds with cellular targets. mdpi.comnih.gov Compounds containing α,β-unsaturated carbonyl systems are known to react with various biological nucleophiles, thereby altering the function of target proteins and influencing cellular signaling pathways. mdpi.comnih.gov

Alkylation of Thiol Groups in Proteins

Among the various nucleophiles present in a biological system, the thiol (or sulfhydryl) groups of cysteine residues in proteins are the most prominent targets for alkylation by STLs like this compound. mdpi.commdpi.comresearchgate.netmdpi.com The process of protein alkylation involves the covalent attachment of the STL molecule to these thiol groups. creative-proteomics.com This reaction is essentially irreversible and can have significant consequences for protein structure and function. creative-proteomics.com By alkylating critical cysteine residues, this compound can inhibit the function of enzymes and transcription factors that are dependent on free thiol groups for their activity. mdpi.commdpi.com For example, the anti-inflammatory activity of many STLs is attributed to their ability to alkylate and thereby inhibit key proteins in pro-inflammatory signaling pathways, such as IκB kinase (IKK) and transcription factors like NF-κB. mdpi.com This covalent modification prevents the protein from carrying out its normal function, leading to a downstream biological effect. nih.govnih.gov

Impact of Specific Substituents and Structural Modifications

Hydroxyl Groups

The presence and position of hydroxyl groups on the sesquiterpene lactone scaffold can significantly affect biological activity. A key structural difference between this compound and its closely related analogue, lactucin (B167388), is the presence of a hydroxyl group at the C-8 position in the latter. nih.gov This hydroxylation, catalyzed by the enzyme lactucin synthase, represents a critical metabolic step in chicory plants. nih.gov The introduction of this hydroxyl group alters the polarity and hydrogen-bonding potential of the molecule. In some contexts, the presence of a hydroxyl group near the Michael acceptor has been shown to enhance anti-inflammatory activity. nih.gov However, SAR studies have also demonstrated that replacing this hydroxyl group with other functionalities, such as esters, can lead to more potent activity. nih.govmdpi.com

Ester Groups (e.g., at C-8)

Esterification of hydroxyl groups, particularly at the C-8 position, is a common modification in natural and semi-synthetic STLs that can profoundly impact bioactivity. SAR studies on other guaianolides have shown that converting the C-8 hydroxyl group into an ester function can substantially increase potency. nih.gov For instance, the introduction of various acyl groups can enhance the lipophilicity of the molecule, which may improve its ability to cross cell membranes. nih.gov Research has indicated that the size and nature of the ester group are important factors; for example, esters with a tertiary alpha-carbon have shown pronounced anti-growth effects in cancer cell lines. nih.gov Interestingly, some studies suggest that an ester group at C-8 can be more critical for cytotoxicity than the α-methylene-γ-lactone moiety. mdpi.com This was observed in a comparison where 11,13-β-dihydrolactucopicrin, which lacks the reactive lactone but has a C-8 ester, was more cytotoxic than lactucin, which possesses the lactone but has a C-8 hydroxyl group. mdpi.com

| Compound Analogue | Modification | Impact on Activity (General Finding) |

|---|---|---|

| Lactucin | Addition of -OH group at C-8 | Alters polarity; activity is context-dependent compared to this compound. |

| C-8 Ester Analogues | Esterification of C-8 -OH group | Generally increases potency and cytotoxicity, potentially more significant than the α-methylene-γ-lactone moiety for certain activities. |

| Compound | Key Structural Feature | Observed Activity Profile |

|---|---|---|

| This compound | Contains α-methylene-γ-lactone (Michael acceptor) | Considered a primary contributor to the anti-inflammatory activity of chicory extracts, capable of protein alkylation. nih.govmdpi.com |

| 11β,13-Dihydro-8-deoxylactucin | Lacks α-methylene-γ-lactone (Michael acceptor is saturated) | Contributes to the overall anti-inflammatory activity of extracts; suggests alternative mechanisms of action are at play. mdpi.comnih.govacs.org |

Isolation, Purification, and Characterization Methodologies

Extraction Techniques

The initial step in obtaining 8-Deoxylactucin from plant matrices involves efficient extraction, typically utilizing various solvents and processes to maximize yield and selectivity.

Supercritical CO2 Extraction

Supercritical CO2 (scCO2) extraction has emerged as an environmentally friendly and selective method for isolating sesquiterpene lactones (SLs) from plant materials, including chicory roots (Cichorium intybus L.) researchgate.netnih.govnih.govsemanticscholar.orgmdpi.comuni-halle.de. This technique offers advantages over conventional solvent extraction by allowing for tunable solvent properties through pressure and temperature adjustments, and by avoiding residual organic solvents in the final extract researchgate.netnih.govnih.govsemanticscholar.orgmdpi.com.

Optimized conditions for scCO2 extraction of SLs from chicory roots have been reported, yielding significant amounts of this compound and its dihydro derivative researchgate.netnih.govnih.govsemanticscholar.orgmdpi.com. The most effective parameters identified include:

| Parameter | Value |

| Pressure | 350 bar |

| Temperature | 40 °C |

| Co-solvent | 10% Ethanol (EtOH) |

| Flow Rate | 15 g/min |

| Extraction Time | 120 min |

Under these conditions, the scCO2 extraction achieved a mass yield of 1.68% and a sesquiterpene yield of 0.09% researchgate.netnih.govnih.govsemanticscholar.orgmdpi.com. This method has been noted to be more selective for SLs compared to conventional solid-liquid extraction using ethyl acetate (B1210297) researchgate.netnih.govnih.govsemanticscholar.orgmdpi.com.

Solid-Liquid Extraction (e.g., Methanol (B129727), Ethyl Acetate)

Solid-liquid extraction (SLE) using organic solvents is a widely applied technique for isolating sesquiterpene lactones from various plant sources. Methanol and ethyl acetate are frequently employed due to their polarity and ability to dissolve a broad range of secondary metabolites, including SLs mdpi.comcolumbia.eduresearchgate.net.

Methanol: Methanol has been used to extract SLs from Cichorium intybus aerial parts ekb.eg and for sample preparation in chromatographic analyses nih.gov. Extracts from Reichardia gaditana roots, obtained using methanol, were further processed to isolate SLs researchgate.net. A mixture of methanol and water (4:1) containing 2% formic acid has also been utilized for efficient extraction of SLs from chicory leaves orgprints.org.

Ethyl Acetate: Ethyl acetate has been employed in the extraction of SLs from Reichardia gaditana roots, leading to the isolation of specific compounds researchgate.net. It has also been used for extracting SLs from Launaea nudicaulis researchgate.net and in the purification of terpene-enriched fractions from chicory roots tandfonline.com. In a multi-step process for chicory roots, ethyl acetate extraction followed liquid-liquid extraction and reversed-phase chromatography nih.govresearchgate.netresearchgate.net.

Conventional SLE methods, such as those using methanol or ethyl acetate, have been compared to scCO2 extraction, with scCO2 often demonstrating greater selectivity for SLs researchgate.netnih.govnih.govsemanticscholar.orgmdpi.com.

Liquid-Liquid Extraction

Liquid-liquid extraction (LLE) is often employed as a secondary purification step to separate target compounds from complex mixtures or to transfer them into a more suitable solvent for subsequent chromatographic analysis.

Ethyl acetate is a common solvent used in LLE for sesquiterpene lactones. For instance, after water maceration of chicory root powder, ethyl acetate was used for LLE, followed by reversed-phase chromatography for SL isolation nih.govresearchgate.netresearchgate.net. This solvent system is effective in partitioning SLs from aqueous or more polar matrices nih.gov.

In studies involving Reichardia gaditana, LLE with ethyl acetate was utilized to isolate specific sulfated lactucin (B167388) derivatives from methanolic extracts researchgate.net.

The principle behind LLE involves partitioning compounds between two immiscible liquid phases based on their differential solubilities google.com.

Maceration

Maceration is a classical extraction technique involving the soaking of plant material in a solvent at ambient temperature for an extended period. This method is straightforward and commonly used for initial extraction of bioactive compounds.

Water maceration, specifically for 17 hours at 30 °C, has been identified as an optimal condition for extracting lactucin (Lc) and 11β,13-dihydrolactucin (DHLc) from chicory roots, concurrently promoting the hydrolysis of their conjugated forms nih.govresearchgate.netresearchgate.net.

Maceration with ethyl acetate has also been employed in multi-step extraction processes for chicory roots researchgate.net.

Other maceration processes, such as using a mixture of acetone/water, have been used to extract phenolic compounds from chicory byproducts mdpi.com.

Purification Strategies

Following extraction, crude plant extracts contain a complex mixture of compounds. Purification strategies are essential to isolate this compound in a high degree of purity. Column chromatography, particularly using silica (B1680970) gel and reversed-phase materials, is the cornerstone of these purification efforts.

Column Chromatography (e.g., Silica Gel, RP-18)

Column chromatography separates compounds based on their differential adsorption to a stationary phase and solubility in a mobile phase.

Silica Gel Chromatography: This is a widely used technique for purifying sesquiterpene lactones.

Silica gel column chromatography (CC) has been instrumental in isolating compounds like sodium 8-deoxy-15-(3-hydroxy-2-methyl-propanoyl)-lactucin 3-sulfate from Reichardia gaditana researchgate.net.

Gradient elution systems, often starting with less polar solvent mixtures (e.g., hexane:ethyl acetate) and progressing to more polar ones (e.g., acetone:dichloromethane, or pure acetone), are typically employed ekb.egsemanticscholar.org. For instance, preliminary purification often involves silica gel columns eluted with a gradient from acetone:dichloromethane (1:9) to acetone, followed by elution with acetone:formic acid semanticscholar.org.

Solid-phase extraction (SPE) using silica-based cartridges has also been employed for rapid and straightforward purification of SLs, separating them from phenolic compounds researchgate.netorgprints.org.

Reversed-Phase (RP) Chromatography (e.g., RP-18): RP chromatography, particularly using C18 (RP-18) bonded silica, is effective for purifying more polar compounds or for final polishing steps.

RP-18 column chromatography has been used in conjunction with other methods, such as Sephadex LH-20, for the purification of SLs researchgate.netsemanticscholar.org.

Specific solvent systems for RP-18 chromatography often involve mixtures of water and organic solvents like methanol or acetonitrile (B52724), frequently with the addition of a small amount of acid (e.g., formic acid) to improve peak shape and separation nih.govorgprints.orgtandfonline.comsemanticscholar.org. For example, elution with water:methanol:formic acid (59.9:40:0.1) has been reported semanticscholar.org.

Preparative HPLC using RP-18 columns is a common method for obtaining highly purified samples of this compound and related compounds tandfonline.comnih.govresearchgate.netresearchgate.net.

These chromatographic techniques, often used sequentially or in combination, are vital for isolating this compound from complex plant extracts, enabling its characterization and study.

Reversed-Phase Chromatography

Reversed-phase chromatography (RPC) is a cornerstone technique for the purification of moderately polar to non-polar compounds like this compound. This method separates compounds based on their hydrophobicity, with more hydrophobic molecules retained longer on the stationary phase.

Methodology: Typically, RPC utilizes a non-polar stationary phase, such as octadecyl silica (C18), and a polar mobile phase, commonly a mixture of water and an organic solvent like acetonitrile or methanol chromatographyonline.combiotage.com. Gradient elution, where the proportion of the organic solvent is gradually increased, is often employed to elute compounds with varying degrees of hydrophobicity efficiently. For instance, purification of sesquiterpene lactones, including this compound, has been achieved using C18 columns with gradients ranging from high aqueous content to higher organic solvent concentrations nih.govmdpi.com. Preparative reversed-phase chromatography is instrumental in obtaining larger quantities of purified compounds suitable for further analysis or semi-synthesis nih.govresearchgate.net.

Bioassay-Guided Fractionation

Bioassay-guided fractionation is a strategic approach that couples chromatographic separation with biological activity testing. This iterative process ensures that the fractions containing the desired bioactivity are progressively isolated and purified.

Methodology: In this method, an initial crude plant extract is subjected to chromatographic separation, yielding several fractions. Each fraction is then screened for a specific biological activity (e.g., anti-parasitic, anti-inflammatory) using appropriate in vitro or in vivo assays sciensage.infomdpi.comresearchgate.net. Only the fractions demonstrating significant activity are selected for further fractionation and purification. This process is repeated until a pure compound responsible for the observed bioactivity is isolated. Molecular networking can also be integrated with bioassay-guided fractionation to aid in the identification of active compounds within complex mixtures colab.wsresearchgate.net. For example, this approach has been successfully used to identify this compound as a key anti-parasitic compound in chicory extracts colab.wsresearchgate.net.

Analytical Techniques for Research and Elucidation

Once isolated, this compound requires rigorous analytical characterization to confirm its identity, purity, and structural integrity. Various advanced analytical techniques are employed for this purpose.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the quantitative analysis, separation, and purity assessment of this compound.

Methodology: Reversed-phase HPLC, often employing C18 columns, is commonly used for the analysis of this compound. Mobile phases typically consist of water and acetonitrile or methanol mixtures, often with modifiers like formic acid nih.govmdpi.com. Detection is frequently performed using UV-Vis detectors, with characteristic absorption maxima for sesquiterpene lactones typically observed in the 200-400 nm range chimia.chjocpr.com. For instance, UV detection at wavelengths like 262 nm or 271 nm has been utilized for STL analysis chimia.chorgprints.org. HPLC coupled with diode array detection (HPLC-DAD) allows for spectral analysis of eluting peaks, aiding in compound identification and purity assessment researchgate.netresearchgate.net. Quantitative analysis involves comparing peak areas to those of known standards orgprints.orgresearchgate.net.

Table 1: Representative HPLC Conditions for Sesquiterpene Lactone Analysis

| Technique | Stationary Phase | Mobile Phase Composition | Detection Wavelength | Reference |

| RP-HPLC | C18 | Acetonitrile/Water gradient (e.g., 30/70 to 100%) | 210-600 nm | mdpi.com |

| RP-HPLC | LiCrospher 100 RP-18 | Methanol/Water gradient (e.g., 14/86 to 64/36) | 210-600 nm | mdpi.com |

| RP-HPLC | C18 | Methanol-Water (60:40, v/v) isocratic | 265 nm | researchgate.net |

| RP-HPLC | C18 | Water/Acetonitrile with formic acid | 271 nm / 275 nm | orgprints.org |

| Semi-prep HPLC | Not Specified | Not Specified | 262 nm | chimia.ch |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS combines the separation power of liquid chromatography with the high sensitivity and specificity of mass spectrometry, enabling precise identification and structural elucidation of this compound.

Methodology: In LC-MS/MS, compounds separated by HPLC are introduced into a mass spectrometer. Electrospray ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are common ionization techniques used for STLs nih.govchimia.chacs.org. The mass spectrometer measures the mass-to-charge ratio (m/z) of the ionized molecules, providing molecular weight information. Tandem mass spectrometry (MS/MS) involves fragmenting selected precursor ions to generate characteristic fragment ions, which provide detailed structural information and aid in confirming the identity of this compound hmdb.cachimia.chresearchgate.net. Predicted LC-MS/MS spectra for this compound are available in databases, serving as valuable references for experimental data hmdb.ca.

Molecular Networking

Molecular networking is a powerful data visualization and analysis tool that groups structurally similar compounds based on their mass spectrometry fragmentation patterns, facilitating the discovery and annotation of known and unknown metabolites, including this compound.

Methodology: Mass spectrometry data (typically MS/MS) from multiple samples or fractions are processed to generate a network where nodes represent individual chemical compounds and edges connect molecules with similar fragmentation patterns. This approach allows researchers to visualize the chemical space of a sample and identify clusters of related compounds. Molecular networking, often integrated with bioassay-guided fractionation, has been instrumental in identifying this compound and its related metabolites within complex plant extracts and linking them to specific biological activities colab.wstandfonline.comresearchgate.net.

Spectrophotometric Analysis (e.g., UV Detection, ELISA for Biomarkers)

Spectrophotometric methods, particularly UV-Vis spectroscopy and UV detection in HPLC, are crucial for quantifying compounds that absorb light in the ultraviolet and visible regions of the spectrum.

Methodology: UV-Vis spectrophotometry can be used to determine the concentration of this compound based on its absorbance at specific wavelengths, provided a pure standard is available for calibration jocpr.comresearchgate.net. As mentioned, UV detectors integrated into HPLC systems monitor eluting compounds at selected wavelengths, contributing to both qualitative and quantitative analysis chimia.chorgprints.orgresearchgate.net. While ELISA (Enzyme-Linked Immunosorbent Assay) is not directly used for the quantification of this compound itself, it is a vital tool for measuring specific biomarkers related to biological responses, such as inflammatory cytokines (e.g., IL-8), which can be modulated by compounds like this compound acs.orgrsc.org. This allows for the indirect assessment of the compound's biological effects.

In Silico Computational Approaches

In the realm of computational chemistry and bioinformatics, in silico methodologies play a crucial role in elucidating the potential mechanisms of action for natural compounds like this compound. These approaches allow researchers to predict molecular interactions, identify binding sites, and understand structural relationships without the need for extensive laboratory experimentation. For this compound, in silico studies have primarily focused on its interaction with specific protein targets relevant to its biological activities, particularly its anti-inflammatory properties.

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (ligand) to another (receptor) when bound to each other to form a stable complex. This method is widely employed to identify potential drug candidates and understand their binding modes to target proteins.

Research has extensively utilized molecular docking to investigate the interaction of this compound with Cyclooxygenase-2 (COX-2), an enzyme implicated in inflammatory pathways ukaazpublications.comresearchgate.net. These studies typically employ software such as Schrodinger to simulate the binding process. Through these simulations, this compound has demonstrated a significant binding affinity to COX-2, with a reported energy score of -4.44 kcal/mol ukaazpublications.comresearchgate.net. This binding is characterized by hydrogen bonding interactions with the amino acid residue Threonine-212 within the COX-2 active site ukaazpublications.comresearchgate.net.

For validation purposes and to compare its binding efficacy, molecular docking studies have also been performed using aspirin, a well-established anti-inflammatory drug, as a reference ligand against COX-2 ukaazpublications.comresearchgate.net. Aspirin exhibited a docking score of -4.9 kcal/mol , indicating a comparable binding affinity to COX-2 ukaazpublications.comresearchgate.net. Notably, the amino acid residue Threonine-212 was identified as a key interaction point for both this compound and aspirin, suggesting a shared binding mechanism or site ukaazpublications.com. These findings provide a computational basis for understanding how this compound might exert its anti-inflammatory effects by inhibiting COX-2 activity ukaazpublications.comresearchgate.net.

Docking Results Summary: this compound vs. Aspirin with COX-2

| Ligand | Target Protein | Docking Score (kcal/mol) | Key Interacting Amino Acid Residues | Interaction Type |

| This compound | COX-2 | -4.44 | Threonine-212 | Hydrogen bonding |

| Aspirin | COX-2 | -4.9 | Glutamine-454, Histidine-214, Threonine-212 | Hydrogen bonding etc. |

Protein-Protein Interaction (PPI) Databases

Protein-protein interactions (PPIs) are fundamental to cellular processes. Databases dedicated to storing and analyzing PPIs, such as STRING, are valuable tools for understanding cellular networks and identifying potential therapeutic targets ukaazpublications.comresearchgate.netresearchgate.netnih.govbiorxiv.org. While specific studies detailing the direct PPI network of this compound are not extensively documented in the provided search results, these databases have been mentioned in the context of exploring the broader interactions of target proteins like COX-2 ukaazpublications.comresearchgate.netresearchgate.net. This implies that PPI databases can be used to contextualize the role of target proteins in cellular pathways, potentially revealing indirect mechanisms of action for compounds like this compound.

Structural Prediction Tools

Structural prediction tools, such as AlphaFold, RoseTTAFold, and ESMFold, are advanced computational methods that predict the three-dimensional structures of proteins from their amino acid sequences rcsb.orgabeebyekeen.com. These tools are vital for understanding protein function, identifying active sites, and facilitating drug design. While these tools are instrumental in providing structural information for target proteins, the direct application of these tools for predicting the structure of this compound itself (as it is a small molecule) or for novel protein targets in relation to this compound was not explicitly detailed in the provided search results. However, the availability of predicted structures through these platforms can support subsequent molecular docking and interaction studies.

Compound Names Mentioned:

this compound

Aspirin

Lactucin

Lactucopicrin

Synthetic and Semi Synthetic Approaches to 8 Deoxylactucin and Derivatives

Chemoenzymatic Synthesis using Biocatalysts (e.g., Lipases)

Biocatalysis, particularly the use of lipases, has emerged as a versatile tool in organic synthesis, enabling selective transformations that are often challenging to achieve through conventional chemical methods rsc.org. Lipases, known for their ability to catalyze esterification, hydrolysis, and transesterification reactions, can be employed for the modification of natural products, including sesquiterpene lactones (STLs) frontiersin.orgscilit.comresearchgate.net. While direct chemoenzymatic synthesis of 8-deoxylactucin using lipases is not extensively documented in the provided literature, the principles of lipase-catalyzed reactions are applicable to the synthesis of STL derivatives or the modification of precursors.

For instance, lipases such as Candida antarctica lipase (B570770) B (CAL-B) have demonstrated efficacy in various synthetic routes, including kinetic resolutions and transesterifications, leading to enantiomerically enriched compounds scielo.brmdpi.com. These enzymes can facilitate regioselective acylation or deacylation of hydroxyl groups present in precursor molecules, or even modify existing lactone structures. The application of lipases in organic solvents or ionic liquids has also been explored to enhance reaction efficiency and selectivity unimi.itmdpi.com.

It is important to distinguish chemoenzymatic synthesis from biosynthetic pathways. Research has identified specific enzymes, such as the cytochrome P450 enzyme CYP71DD33 (designated as chicory lactucin (B167388) synthase, CiLCS), which catalyzes the conversion of this compound to lactucin through hydroxylation researchgate.netnih.govacs.org. While this enzyme plays a role in the natural production of lactucin from this compound, its inactivation leads to an increase in endogenous this compound, rather than its synthesis. Therefore, chemoenzymatic approaches would focus on utilizing enzymes like lipases to build or modify the this compound scaffold from simpler chemical precursors or to create novel derivatives.

Development of Analytical Standards

The accurate identification and quantification of this compound in plant extracts or synthesized materials rely heavily on the availability of high-quality analytical standards. These standards serve as reference materials for chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).

This compound is commercially available as an analytical standard, typically provided with high chromatographic purity, suitable for qualitative determination extrasynthese.comcymitquimica.comextrasynthese.com. Suppliers offer these standards for research purposes, ensuring their utility in analytical method development and validation.

Future Research Directions

Elucidation of Remaining Biosynthetic Pathway Enzymes

The complete biosynthetic pathway of 8-deoxylactucin remains incompletely understood, particularly regarding the specific enzymes involved in its formation. While some sesquiterpene synthases (e.g., from lettuce, Lactuca sativa L., which are related to SL biosynthesis) have been cloned and expressed researchgate.net, the precise enzymatic machinery responsible for generating this compound from its precursors in plants like chicory requires further detailed investigation. Future research should focus on identifying and characterizing the full suite of enzymes, including potential terpene synthases, oxidoreductases, and glycosyltransferases, that catalyze the sequential steps leading to this compound. This would involve transcriptomic and proteomic analyses of plants under different conditions, coupled with biochemical assays and gene knockout studies to confirm enzyme function. Understanding these enzymes is crucial for future metabolic engineering efforts researchgate.net.

Comprehensive Investigation of Molecular Targets and Detailed Mechanisms of Action

Preliminary studies suggest that this compound, often in combination with related compounds like 11β,13-dihydro-8-deoxylactucin, exhibits anti-inflammatory properties by inhibiting pathways such as the calcineurin/Crz1 pathway in yeast models researchgate.net. However, the precise molecular targets within human or other biological systems and the detailed mechanisms underlying its observed bioactivities are largely unexplored. Future research should aim to identify the specific proteins or cellular pathways that this compound interacts with. Techniques such as affinity chromatography, mass spectrometry-based proteomics, and high-throughput screening assays can be employed to discover these targets. Elucidating these mechanisms will provide a deeper understanding of its therapeutic potential, for instance, in modulating inflammatory responses or exhibiting antimicrobial effects, as suggested by studies on chicory extracts researchgate.net.

Rational Design and Synthesis of Novel this compound Analogues with Enhanced Bioactivity

The structural diversity of sesquiterpene lactones offers significant scope for chemical modification to enhance their bioactivity, selectivity, and pharmacokinetic properties. While this compound itself shows promise, research into its analogues is still nascent. Future work should involve the rational design and synthesis of novel this compound derivatives. This process would benefit from structure-activity relationship (SAR) studies, which could guide the modification of specific functional groups on the this compound scaffold to improve potency or alter target specificity. For example, exploring esterification, etherification, or glycosylation at different positions could yield compounds with superior anti-inflammatory, antimicrobial, or cytotoxic properties. Data from such studies, detailing the synthesized analogues and their measured bioactivities, would be invaluable for guiding future drug discovery efforts.

Q & A

Q. Q. What ethical considerations apply to in vivo studies of this compound’s toxicity?

- Methodological Answer : Adhere to ARRIVE guidelines for animal studies:

- Justify sample sizes via power analysis .

- Use humane endpoints (e.g., tumor burden limits).

- Include histopathological validation of organ toxicity.

- Obtain ethics committee approval (e.g., IACUC) and disclose compliance in manuscripts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.